molecular formula C7H10N2O2S B1274187 4-amino-2-methylbenzenesulfonamide CAS No. 94109-57-6

4-amino-2-methylbenzenesulfonamide

Cat. No.: B1274187
CAS No.: 94109-57-6
M. Wt: 186.23 g/mol
InChI Key: PPGSUPFDLFLUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-methylbenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class. It is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a toluene ring, which also contains an amino group (-NH2). This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

4-Amino-2-methylbenzenesulfonamide, also known as 5-Aminotoluene-2-sulphonamide or 4-amino-2-methylbenzene-1-sulfonamide, is a type of sulfonamide compound . Sulfonamides are known for their wide range of pharmacological activities, such as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . They have been found to exhibit significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Mode of Action

The mode of action of sulfonamides involves the inhibition of folic acid synthesis in bacteria, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids . Specifically, sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid, and they competitively inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides prevent the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . This inhibition affects the bacterial cell’s ability to replicate and divide, exerting a bacteriostatic effect .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This leads to a decrease in the bacterial population, aiding in the resolution of bacterial infections .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of sulfonamides . The efficacy of sulfonamides can also be reduced in the presence of bacterial resistance, which can occur through mutation or acquisition of resistance genes .

Biochemical Analysis

Biochemical Properties

5-Aminotoluene-2-sulphonamide plays a significant role in biochemical reactions, particularly in inhibiting enzymes involved in folic acid synthesis. It interacts with enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of dihydrofolic acid, a precursor of folic acid . By inhibiting this enzyme, 5-Aminotoluene-2-sulphonamide disrupts the production of folic acid, which is essential for DNA synthesis and cell division. This interaction is primarily competitive, where the compound competes with para-aminobenzoic acid (PABA) for the active site of the enzyme .

Cellular Effects

5-Aminotoluene-2-sulphonamide affects various types of cells and cellular processes. It primarily influences bacterial cells by inhibiting their growth and proliferation. The compound interferes with cell signaling pathways involved in folic acid synthesis, leading to reduced gene expression and cellular metabolism . In mammalian cells, 5-Aminotoluene-2-sulphonamide can cause oxidative stress and disrupt normal cellular functions, potentially leading to cell death at high concentrations .

Molecular Mechanism

The molecular mechanism of 5-Aminotoluene-2-sulphonamide involves its binding to the active site of dihydropteroate synthetase, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of PABA to dihydropteroate, a critical step in folic acid synthesis. Additionally, 5-Aminotoluene-2-sulphonamide may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in folic acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Aminotoluene-2-sulphonamide can vary over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, especially when exposed to light and heat . Long-term exposure to 5-Aminotoluene-2-sulphonamide in in vitro studies has shown that it can lead to adaptive resistance in bacterial populations, where bacteria develop mechanisms to counteract the inhibitory effects of the compound .

Dosage Effects in Animal Models

The effects of 5-Aminotoluene-2-sulphonamide in animal models vary with different dosages. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as liver and kidney damage, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity without causing toxicity .

Metabolic Pathways

5-Aminotoluene-2-sulphonamide is involved in metabolic pathways related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthetase and dihydrofolate reductase, which are essential for the production of tetrahydrofolate, a form of folic acid . The compound’s inhibition of these enzymes leads to reduced levels of folic acid and its derivatives, affecting various metabolic processes dependent on folate .

Transport and Distribution

Within cells and tissues, 5-Aminotoluene-2-sulphonamide is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 5-Aminotoluene-2-sulphonamide is primarily in the cytoplasm, where it exerts its inhibitory effects on folic acid synthesis . The compound may also localize to specific organelles, such as the mitochondria, where it can affect mitochondrial function and energy production . Post-translational modifications and targeting signals may direct 5-Aminotoluene-2-sulphonamide to specific cellular compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing sulfonamides, including 4-amino-2-methylbenzenesulfonamide, involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For instance, the reaction of 5-aminotoluene with sulfonyl chloride in the presence of a base like pyridine or triethylamine yields this compound .

Industrial Production Methods: Industrial production of sulfonamides typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-amino-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-amino-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic in the sulfonamide class.

    Sulfadiazine: Used in combination with other drugs for treating infections.

Uniqueness: 4-amino-2-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a sulfonamide group on the toluene ring.

Properties

IUPAC Name

4-amino-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGSUPFDLFLUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240617
Record name 5-Aminotoluene-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94109-57-6
Record name 4-Amino-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94109-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminotoluene-2-sulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminotoluene-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminotoluene-2-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To chlorosulfuric acid (20 mL, 302 mmol), m-acetotoluidine (10 g, 67 mmol) was added at room temperature over 20 minutes, and subsequently, the mixture was heated to 70° C. and stirred for 8 hours. The mixture was cooled to room temperature, ice (50 g) was added to the reaction mixture, and the produced solid was collected by removing an aqueous layer by decantation. Subsequently, the obtained solid was washed with water (50 mL) to obtain a crude product. A solution of the obtained crude product in THF (50 mL) was cooled to 0° C., and concentrated ammonia water (20 mL) was added. Subsequently, the temperature of the mixture was raised to room temperature and the mixture was stirred for 2 hours. The reaction mixture was concentrated, water (100 mL) was added to the obtained solid, and filtration was carried out to give a crude product. To a solution of the obtained crude product in ethanol (200 mL), 6N hydrochloric acid (200 mL) was added at room temperature, and the mixture was heated under reflux and stirred for 3 hours. The reaction mixture was concentrated, methylene chloride (200 mL) was added to the obtained solid, and filtration was carried out to give the title compound (7.1 g, yield: 48%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.